Bromoethane-d5

Isotopic Purity Quality Control Stable Isotope Labeling

Bromoethane-d5 (CAS 3675-63-6) is a fully deuterated ethyl bromide in which all five hydrogen atoms are replaced by deuterium, yielding the linear formula CD3CD2Br. This stable isotopologue retains the core physicochemical properties of its protiated counterpart, including a boiling point range of 37–40 °C, density of 1.527 g/mL at 25 °C, and refractive index n20/D of 1.421.

Molecular Formula C2H5Br
Molecular Weight 114 g/mol
CAS No. 3675-63-6
Cat. No. B031941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoethane-d5
CAS3675-63-6
SynonymsEthyl Bromide-d5;  2-Bromoethane-1,1,1,2,2-d5; _x000B_Bromoethane-d5;  Ethyl-d5 Bromide;  Pentadeuterioethyl Bromide;  Pentadeuteroethyl Bromide;  Perdeuterioethyl Bromide; 
Molecular FormulaC2H5Br
Molecular Weight114 g/mol
Structural Identifiers
SMILESCCBr
InChIInChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3,2D2
InChIKeyRDHPKYGYEGBMSE-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoethane-d5 CAS 3675-63-6 Isotopic Specifications and Baseline Physicochemical Profile for Procurement


Bromoethane-d5 (CAS 3675-63-6) is a fully deuterated ethyl bromide in which all five hydrogen atoms are replaced by deuterium, yielding the linear formula CD3CD2Br . This stable isotopologue retains the core physicochemical properties of its protiated counterpart, including a boiling point range of 37–40 °C, density of 1.527 g/mL at 25 °C, and refractive index n20/D of 1.421 . The compound is supplied as a clear, colorless liquid with a minimum isotopic enrichment of 99 atom % D and chemical purity of ≥99% (CP), and is typically packaged in sealed ampules requiring refrigerated storage at 2–8 °C .

Why Bromoethane-d5 Cannot Be Replaced by Non-Deuterated or Partially Deuterated Analogs in Quantitative MS and Mechanistic Studies


Bromoethane-d5 provides a distinct M+5 mass shift relative to unlabeled bromoethane (C2H5Br, nominal mass 108.97 Da), enabling unambiguous MS resolution without isotopic cross-interference . Substituting with lower-deuteration analogs (e.g., Bromoethane-d3, nominal M+3 shift of ~3 Da) or 13C2-labeled bromoethane (nominal M+2 shift) reduces mass separation from the parent analyte, increasing the risk of spectral overlap and quantification error . Furthermore, the perdeuterated structure yields a uniform 1H-NMR-silent ethyl group, simplifying spectral interpretation in reaction monitoring, whereas partially deuterated variants introduce complex multiplet patterns that obscure mechanistic analysis . These limitations preclude generic substitution when high-fidelity isotopic tracking is required.

Quantitative Differentiation Evidence for Bromoethane-d5 Against Closest Analogs


Isotopic Purity: 99 atom % D Specification and Certificate of Analysis Documentation

Bromoethane-d5 is commercially supplied at a minimum isotopic enrichment of 99 atom % D, as verified by Certificate of Analysis for each lot . This exceeds the typical ≥95% purity specification reported for Bromoethane-d3, which exhibits lower and less rigorously controlled deuteration levels . The higher and more precisely documented isotopic purity of Bromoethane-d5 ensures greater accuracy in isotope dilution experiments and minimizes signal dilution in mass spectrometric assays .

Isotopic Purity Quality Control Stable Isotope Labeling

Mass Shift (M+5) Versus M+3 and M+2 Analogs for MS Quantification

Bromoethane-d5 exhibits a nominal mass shift of +5 Da relative to unlabeled bromoethane (C2H5Br, exact mass 107.9575 Da), providing a baseline separation of 5 m/z units in low-resolution MS . In contrast, Bromoethane-d3 provides only a +3 Da shift, while Bromoethane-13C2 provides a +2 Da shift . This larger mass difference reduces the risk of isotopic cross-talk and simplifies the selection of quantification ions, especially for analytes with complex isotopic distributions or when using unit-resolution mass spectrometers .

Mass Spectrometry Internal Standard Isotope Dilution

Synthetic Utility: 95%+ Isotopic Purity Retention in Multi-Step Drug Labeling

In a published synthetic protocol, Bromoethane-d5 was employed as the ethyl-d5 source in a three-step synthesis of deuterium-labeled drugs, including phenobarbital-ethyl-d5. The overall isotopic purity of the final labeled drugs exceeded 95%, demonstrating the retention of the high isotopic enrichment through multiple synthetic transformations [1]. This validates the compound's utility as a perdeuterated building block for generating complex deuterated pharmaceuticals with minimal isotopic dilution. No comparable synthetic validation study was identified for Bromoethane-d3 or partially deuterated analogs.

Deuterium Labeling Drug Metabolism Synthetic Chemistry

Kinetic Isotope Effect: Predicted kH/kD Ratio for C-D Versus C-H Bond Cleavage

The perdeuteration of Bromoethane-d5 introduces a primary kinetic isotope effect (KIE) for reactions involving C-H(D) bond cleavage. For typical C-H versus C-D bond-breaking reactions, the rate constant ratio kH/kD ranges from 6 to 10 at 25 °C [1]. Consequently, reactions proceeding via rate-limiting C-H bond cleavage in bromoethane will exhibit a 6- to 10-fold rate reduction when Bromoethane-d5 is substituted. This substantial KIE enables quantitative mechanistic probing of transition states and rate-determining steps in nucleophilic substitution and elimination reactions. Partially deuterated analogs (e.g., Bromoethane-d3) yield intermediate KIE values that are less informative for distinguishing primary versus secondary isotope effects.

Kinetic Isotope Effect Reaction Mechanism Physical Organic Chemistry

Procurement Specification: Density as a Quality Indicator (1.527 g/mL at 25 °C)

Bromoethane-d5 exhibits a density of 1.527 g/mL at 25 °C, which is approximately 4.7% higher than the density of unlabeled bromoethane (1.460 g/mL at 20 °C) . This increased density, resulting from the replacement of five hydrogen atoms with deuterium, can serve as a rapid, non-destructive quality control metric to verify isotopic enrichment and compound identity upon receipt. In contrast, Bromoethane-13C2 exhibits a density of 1.487 g/mL at 25 °C, representing only a ~1.8% increase relative to unlabeled bromoethane, offering less discriminatory power for purity assessment .

Quality Control Physicochemical Properties Procurement Specification

Optimal Application Scenarios for Bromoethane-d5 Based on Quantified Differentiation Evidence


High-Accuracy GC-MS Quantification of Bromoethane and Ethyl-Containing Analytes

Bromoethane-d5 is the preferred internal standard for quantifying bromoethane or ethyl-group-containing volatile organic compounds in environmental, forensic, or pharmaceutical matrices via GC-MS. The M+5 mass shift (relative to unlabeled bromoethane) ensures baseline resolution from the parent analyte , while the 99 atom % D isotopic purity minimizes cross-contribution to the analyte signal [1]. This combination enables high-precision isotope dilution with lower limits of detection and improved accuracy compared to using M+3 or M+2 analogs, which are more prone to spectral overlap .

Mechanistic Probing of Nucleophilic Substitution and Elimination Reactions

For physical organic chemists investigating SN2, SN1, or E2 reaction mechanisms, Bromoethane-d5 serves as a definitive kinetic probe. The perdeuteration yields a primary kinetic isotope effect (kH/kD ≈ 6–10) that quantifies the extent of C-H(D) bond cleavage in the rate-determining step . Unlike partially deuterated ethyl bromides, which produce intermediate KIE values requiring complex deconvolution, the full deuteration of Bromoethane-d5 provides an unambiguous, high-contrast signal for distinguishing concerted versus stepwise pathways and for validating computational transition-state models .

Multi-Step Synthesis of Perdeuterated Drug Metabolite Standards

Pharmaceutical scientists requiring deuterated internal standards for LC-MS/MS quantification of ethyl-containing drug metabolites should select Bromoethane-d5 as the ethyl-d5 source. Published synthetic routes demonstrate that the high isotopic purity (≥99 atom % D) is retained (>95% overall) through three synthetic steps to yield complex labeled drugs such as phenobarbital-ethyl-d5 . This validated retention of isotopic enrichment ensures that the final labeled standard will provide the necessary M+5 mass shift for accurate quantification without introducing isotopic dilution artifacts, a performance characteristic not yet demonstrated for lower-deuteration ethyl bromide analogs .

NMR Reaction Monitoring with Simplified 1H Spectra

When monitoring reactions involving ethyl group transfer or modification via 1H-NMR, Bromoethane-d5 offers a distinct advantage: the perdeuterated ethyl group is completely 1H-NMR-silent . This eliminates the complex multiplet patterns (quartet and triplet) that would otherwise obscure the spectral region between 1–4 ppm, allowing researchers to focus exclusively on the signals of interest from other reactants or products. Partially deuterated analogs such as Bromoethane-d3 retain 1H signals from the non-deuterated methylene or methyl protons, providing less spectral simplification and requiring more complex deconvolution [1].

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